2,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-9-7-13(10(2)25-9)16(24)18-8-14-20-21-15-12(5-4-6-23(14)15)17-19-11(3)22-26-17/h4-7H,8H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDNSKBVDFMTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 362.39 g/mol |
| Molecular Formula | C19 H18 N6 O2 |
| LogP | 1.7987 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 79.075 Ų |
The structure includes a furan moiety linked to a triazolo-pyridine derivative through an oxadiazole group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and oxadiazole moieties exhibit notable anticancer properties. For instance, derivatives similar to the compound have been shown to induce apoptosis in various cancer cell lines. A study evaluated the cytotoxic effects of triazolo[4,3-a]pyridine derivatives against human tumor cell lines and reported promising results with IC50 values in the low micromolar range .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structures have demonstrated activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of the oxadiazole ring is believed to enhance membrane permeability, allowing for better interaction with microbial cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound may exhibit anti-inflammatory effects. Research into related triazole derivatives has shown that they can inhibit pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in various models of disease .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The triazole moiety can interact with cytochrome P450 enzymes, potentially leading to altered drug metabolism and enhanced therapeutic effects.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, disrupting cancer cell proliferation.
- Receptor Modulation : The compound may act as a modulator of various receptors involved in inflammation and immune responses.
Case Studies
Several case studies illustrate the effectiveness of compounds related to this compound:
- Study on Anticancer Activity : A recent study reported that a derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM after 48 hours of treatment.
- Antibacterial Testing : In vitro tests showed that a related compound had an MIC value of 32 µg/ml against Staphylococcus aureus, indicating moderate antibacterial activity.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds related to 1,3,4-oxadiazoles exhibit significant anticancer activities. For instance, derivatives containing oxadiazole moieties have shown promise against various cancer cell lines. The incorporation of the triazole and furan rings may enhance these activities through synergistic effects on cellular pathways involved in cancer proliferation and apoptosis .
Antimicrobial Activity
Compounds similar to 2,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide have also been evaluated for their antimicrobial properties. Research has demonstrated that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibiotics or antimicrobial agents .
Applications in Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development:
- Anticancer Drugs : Its ability to inhibit cancer cell growth positions it as a lead compound for further modification and optimization in anticancer drug discovery.
- Antimicrobial Agents : Given its antibacterial properties, it could be explored as a basis for new antibiotics targeting resistant strains of bacteria.
Agricultural Applications
There is growing interest in the use of such compounds as agrochemicals:
- Pesticides : The antimicrobial properties suggest potential use as fungicides or bactericides in agricultural settings.
- Plant Growth Regulators : Compounds with similar structures have been investigated for their effects on plant growth and development.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several synthesized carboxamide derivatives, such as those in (e.g., 3a–3e) and . Below is a comparative analysis:
Functional Divergence
- The oxadiazole moiety in the target compound may confer kinase inhibition activity, as seen in similar triazolo-oxadiazole hybrids .
- Agrochemical Relevance : highlights triazolo-pyrimidine sulfonamides (e.g., flumetsulam) as herbicides, suggesting the target compound’s triazolo-pyridine core could be explored for pesticidal activity .
Research Implications and Limitations
- Computational Insights : Density-functional theory (DFT) methods, such as those described in , could predict the compound’s thermochemical stability and electronic properties .
- Knowledge Gaps: The absence of explicit bioactivity or toxicity data for the target compound necessitates further experimental validation.
Q & A
Q. What are the critical structural motifs in this compound that dictate its reactivity and potential bioactivity?
The compound features three key heterocyclic systems:
- A triazolo[4,3-a]pyridine core, which is electron-deficient and may facilitate π-π stacking interactions.
- A 3-methyl-1,2,4-oxadiazole substituent at position 8, contributing to metabolic stability and hydrogen-bonding potential.
- A 2,5-dimethylfuran-3-carboxamide group linked via a methylene bridge, offering steric bulk and lipophilicity. These motifs influence solubility, target binding, and metabolic resistance. Methyl groups at positions 2 (furan) and 3 (oxadiazole) likely reduce rotational freedom, enhancing conformational rigidity .
Q. What synthetic strategies are recommended for constructing the [1,2,4]triazolo[4,3-a]pyridine scaffold?
- Cyclocondensation : React hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., pyridine-2-carboxaldehydes) under acidic conditions to form the triazole ring.
- Transition-metal catalysis : Use Pd-mediated cross-coupling to introduce substituents post-cyclization. For example, Suzuki-Miyaura coupling could attach the oxadiazole moiety .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the 1,2,4-oxadiazole substituent be mitigated?
- Protecting group strategy : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl (Boc) groups) to direct cyclization to the desired position.
- Solvent and temperature control : Polar aprotic solvents (DMF, DMSO) at 80–100°C favor 1,2,4-oxadiazole formation over competing 1,3,4-isomers.
- Catalytic optimization : Add Cu(I) or Zn(II) salts to stabilize transition states and enhance regioselectivity .
Q. What analytical approaches resolve contradictions in NMR data caused by tautomerism or dynamic exchange?
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., triazole proton shifts) by acquiring spectra at 25°C, 40°C, and 60°C.
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. triazole connectivity) via single-crystal analysis .
- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate structural assignments .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use AutoDock Vina or Schrödinger to predict binding modes with targets like kinase domains or GPCRs, focusing on interactions with the oxadiazole and furan groups.
- QSAR models : Train regression models on analogs (e.g., pyrazole-oxadiazole hybrids) to correlate substituent electronegativity with bioactivity .
- MD simulations : Assess conformational stability of the methylene linker in aqueous and lipid bilayer environments .
Methodological Recommendations
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate polar byproducts .
- Stability testing : Monitor degradation in DMSO stock solutions over 72 hours via LC-MS to identify hydrolytically labile sites (e.g., oxadiazole ring) .
- Biological assays : Prioritize kinase inhibition panels (e.g., EGFR, VEGFR2) due to structural similarity to known triazolo-pyridine inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
